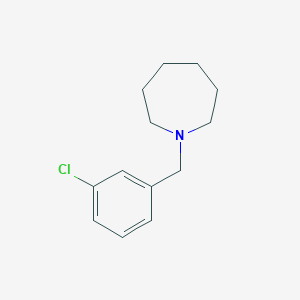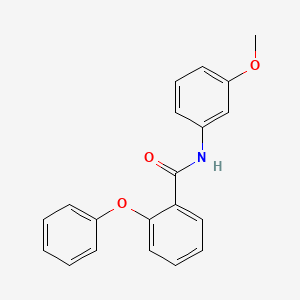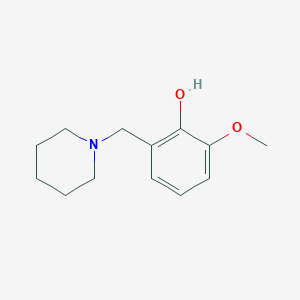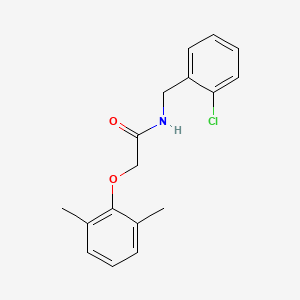![molecular formula C16H17N3O4 B5825420 N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B5825420.png)
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro-substituted benzodioxole ring and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine typically involves multiple steps, starting with the preparation of the benzodioxole ring system. One common method involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This is followed by the alkylation of the nitrobenzodioxole with an appropriate alkylating agent to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
科学的研究の応用
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzodioxole and pyridine moieties can interact with various biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in the functional groups attached.
4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar nitrobenzodioxole structure but with different substituents.
Uniqueness
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine is unique due to the combination of its nitrobenzodioxole and pyridine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18(7-5-13-4-2-3-6-17-13)10-12-8-15-16(23-11-22-15)9-14(12)19(20)21/h2-4,6,8-9H,5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBMSVQMJSIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5825347.png)
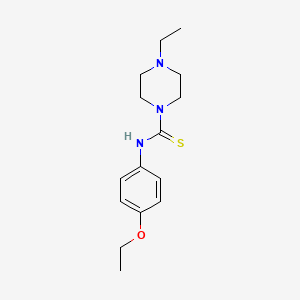
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5825366.png)
![N-(tert-butyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5825369.png)
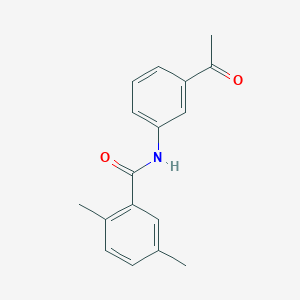
![2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5825388.png)
![Ethyl 5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B5825395.png)
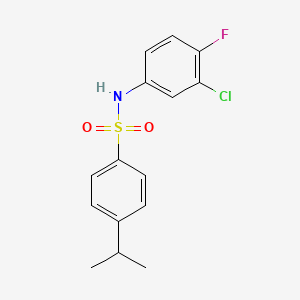
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5825408.png)
